

Introduction: The Significance of a Versatile Synthetic Building Block

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Compound of Interest

Compound Name: 3-(2-Bromo-ethyl)-oxazolidin-2-one

CAS No.: 89869-36-3

Cat. No.: B3299069

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The oxazolidinone ring system is a cornerstone in modern medicinal chemistry, forming the core pharmacophore of a critical class of antibiotics.[1][2][3] These synthetic antimicrobial agents are particularly valued for their activity against multi-drug resistant Gram-positive pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant enterococci (VRE).[3][4] Their unique mechanism of action, which involves the inhibition of the initiation phase of bacterial protein synthesis by binding to the 50S ribosomal subunit, sets them apart from other antibiotic classes and reduces the likelihood of cross-resistance.[3][4][5]

Within this vital class of compounds, **3-(2-Bromo-ethyl)-oxazolidin-2-one** (CAS No. 89869-36-3) emerges as a pivotal synthetic intermediate.[6] Its structure combines the stable, biologically active oxazolidinone core with a reactive bromoethyl side chain. This configuration makes it an excellent electrophilic building block, enabling chemists to readily introduce the oxazolidinone moiety into a wide array of molecules. The bromine atom serves as an effective leaving group, facilitating nucleophilic substitution reactions to forge new bonds and construct more complex drug candidates.[7] This guide provides a detailed examination of the chemical properties, synthesis, reactivity, and applications of this important compound for researchers in drug discovery and organic synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in a laboratory setting.

Core Physicochemical Data

The essential properties of **3-(2-Bromo-ethyl)-oxazolidin-2-one** are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

Property	Value	Source(s)
CAS Number	89869-36-3	[6][8]
Molecular Formula	C ₅ H ₈ BrNO ₂	[6][8]
Molecular Weight	194.03 g/mol	[6][8]
Appearance	White to off-white solid	[9]
Solubility	Soluble in water	[9]

Note: Experimental data such as melting and boiling points are not consistently reported in publicly available literature, suggesting that the compound may be primarily used in situ or requires careful handling to prevent decomposition at elevated temperatures.

Spectroscopic Signature: A Structural Elucidation

While a dedicated public spectrum for **3-(2-Bromo-ethyl)-oxazolidin-2-one** is not readily available, its structure allows for the confident prediction of its key spectroscopic features based on data from analogous structures like 2-oxazolidinone and its derivatives.[10][11]

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show four distinct signals, all triplets, corresponding to the four methylene (-CH₂-) groups.
 - δ ~3.6-3.8 ppm (t, 2H): Protons on the carbon adjacent to the bromine atom (-CH₂-Br). The electron-withdrawing effect of bromine deshields these protons significantly.
 - δ ~3.7-3.9 ppm (t, 2H): Protons on the carbon attached to the ring nitrogen (N-CH₂-).

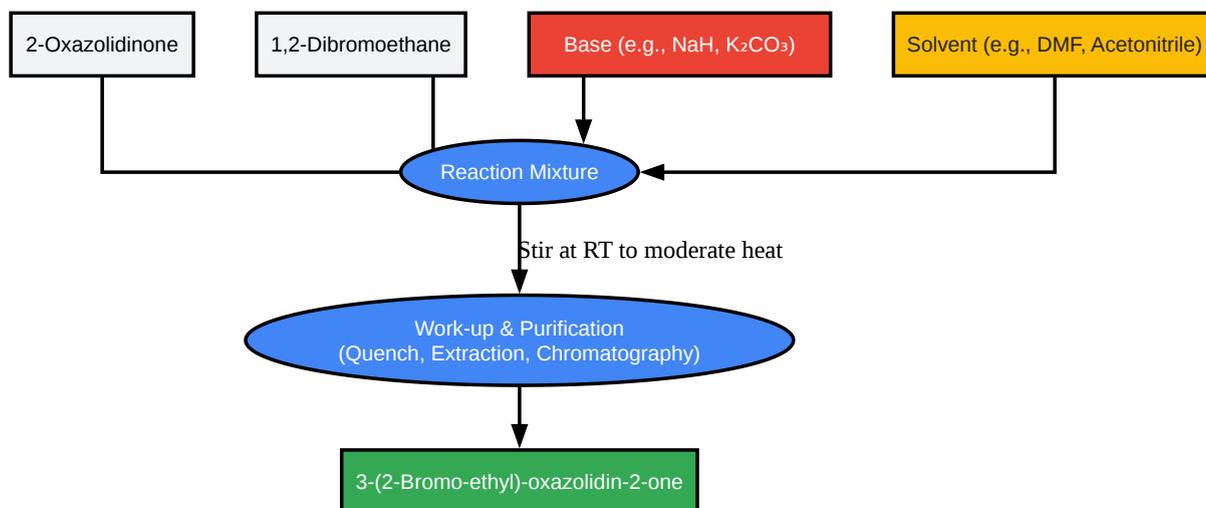
- δ ~4.0-4.2 ppm (t, 2H): Protons on the C5 carbon of the oxazolidinone ring (-O-CH₂-).
- δ ~3.4-3.6 ppm (t, 2H): Protons on the C4 carbon of the oxazolidinone ring (-N-CH₂-).
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display five signals.
 - δ ~158-160 ppm: The carbonyl carbon (C=O) of the oxazolidinone ring, which is the most deshielded.
 - δ ~61-63 ppm: The C5 carbon of the ring, attached to oxygen.
 - δ ~45-48 ppm: The C4 carbon of the ring, attached to nitrogen.
 - δ ~42-45 ppm: The carbon attached to the ring nitrogen (N-CH₂-).
 - δ ~28-32 ppm: The carbon bearing the bromine atom (-CH₂-Br).
- IR (Infrared) Spectroscopy: The most prominent feature in the IR spectrum will be a strong, sharp absorption band in the region of 1750-1770 cm⁻¹, which is characteristic of the cyclic carbamate (C=O) carbonyl stretch.

Synthesis and Reaction Mechanisms

The utility of **3-(2-Bromo-ethyl)-oxazolidin-2-one** stems from its straightforward synthesis and predictable reactivity.

Synthetic Protocol: N-Alkylation of 2-Oxazolidinone

The most common and logical route for preparing this compound is through the direct N-alkylation of the parent 2-oxazolidinone ring. This reaction leverages the nucleophilicity of the nitrogen atom after deprotonation by a suitable base.



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Caption: Workflow for the Synthesis of **3-(2-Bromo-ethyl)-oxazolidin-2-one**.

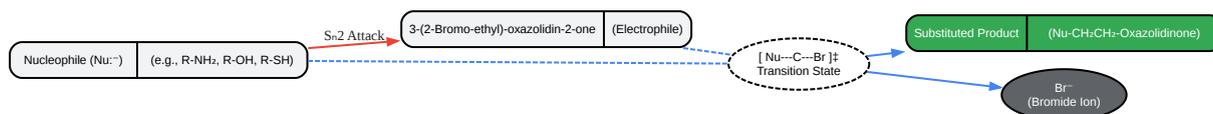
Step-by-Step Experimental Protocol:

- Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-oxazolidinone (1.0 eq).
- Solvation: Dissolve the starting material in a suitable anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile.
- Deprotonation: Add a base (e.g., sodium hydride, 1.1 eq) portion-wise at 0°C. Allow the mixture to stir for 20-30 minutes to ensure complete formation of the corresponding anion. Causality: The use of a strong, non-nucleophilic base is crucial to deprotonate the nitrogen atom, rendering it nucleophilic without competing in the subsequent alkylation step.
- Alkylation: Add 1,2-dibromoethane (a slight excess, e.g., 1.2-1.5 eq) dropwise to the reaction mixture at 0°C.

- Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure **3-(2-Bromo-ethyl)-oxazolidin-2-one**.

Core Reactivity: The Electrophilic Nature

The primary chemical utility of **3-(2-Bromo-ethyl)-oxazolidin-2-one** is its function as an alkylating agent. The carbon-bromine bond is polarized, making the carbon atom electrophilic and the bromide ion an excellent leaving group. This allows for facile reaction with a wide range of nucleophiles in a classic $\text{S}_\text{n}2$ (bimolecular nucleophilic substitution) reaction.



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Caption: General $\text{S}_\text{n}2$ Reaction Mechanism.

This reactivity is the cornerstone of its application in drug discovery. By reacting **3-(2-Bromo-ethyl)-oxazolidin-2-one** with diverse nucleophilic scaffolds (amines, phenols, thiols, etc.), chemists can rapidly generate libraries of novel oxazolidinone derivatives for biological screening. This process allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Applications in Research and Drug Development

The oxazolidinone scaffold is a "privileged structure" in medicinal chemistry, and **3-(2-Bromo-ethyl)-oxazolidin-2-one** serves as a key vehicle for its incorporation.

- **Antibacterial Drug Discovery:** The primary application is in the synthesis of novel antibacterial agents.^{[1][12]} It allows for the attachment of the oxazolidinone pharmacophore to various side chains and heterocyclic systems, a strategy employed in the development of second-generation antibiotics like Linezolid and Tedizolid to combat resistant bacterial strains.^{[1][12][13]}
- **Combinatorial Chemistry:** Its well-defined reactivity makes it an ideal reagent for combinatorial chemistry and high-throughput synthesis. Large libraries of compounds can be generated by reacting it on a solid support or in parallel solution-phase synthesis with a collection of diverse nucleophiles.
- **Synthesis of Molecular Probes:** The bromoethyl handle can be used to link the oxazolidinone core to fluorescent dyes, biotin tags, or affinity resins. These molecular probes are invaluable tools for studying the mechanism of action of oxazolidinone antibiotics and identifying their cellular targets.^[14]

Safety, Handling, and Storage

As with any reactive chemical, proper handling of **3-(2-Bromo-ethyl)-oxazolidin-2-one** is essential for laboratory safety.

- **Hazard Identification:** The compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.^[15] It is also harmful if swallowed.^{[6][9]}
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.^{[9][15]}
- **Handling:** All manipulations should be performed in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.^[9] Avoid contact with skin and eyes.^[9]

- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[16]
Protect from moisture.
- First Aid Measures:
 - Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][15]
 - Skin: Wash off with plenty of soap and water. If irritation persists, consult a physician.[9]
 - Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical help.[15]
 - Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[9][17]

Conclusion

3-(2-Bromo-ethyl)-oxazolidin-2-one is more than just a chemical reagent; it is a critical enabler in the ongoing search for new and effective therapeutics. Its predictable synthesis and reliable reactivity as an electrophile provide a robust platform for incorporating the life-saving oxazolidinone pharmacophore into novel molecular architectures. For researchers and scientists in drug development, a comprehensive understanding of its properties, from its spectroscopic signature to its handling requirements, is paramount for leveraging its full synthetic potential in the fight against infectious diseases.

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